Chemical properties of 4-Chloro-2-(trifluoromethoxy)benzamide
Chemical properties of 4-Chloro-2-(trifluoromethoxy)benzamide
[1]
Executive Summary
4-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1261791-05-2) is a specialized halogenated benzamide scaffold used primarily as an intermediate in the synthesis of bioactive small molecules. Its structural uniqueness lies in the ortho-trifluoromethoxy (–OCF₃) group, a "super-halogen" motif that imparts high lipophilicity, metabolic stability, and unique electronic properties to the benzene ring.
This compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where the –OCF₃ group modulates conformation via the "ortho-effect" and blocks metabolic oxidation.
Physicochemical Properties
The following data synthesizes available experimental values and high-confidence predictive models for CAS 1261791-05-2.
| Property | Value | Technical Note |
| Molecular Formula | C₈H₅ClF₃NO₂ | |
| Molecular Weight | 239.58 g/mol | |
| CAS Number | 1261791-05-2 | |
| Physical State | White to off-white solid | Crystalline powder form typical. |
| Predicted LogP | ~2.5 – 2.9 | High lipophilicity driven by –OCF₃ and –Cl. |
| H-Bond Donors | 2 (Amide –NH₂) | Primary amide functionality. |
| H-Bond Acceptors | 5 (C=O, –OCF₃, –Cl) | Fluorine atoms act as weak acceptors. |
| Rotatable Bonds | 2 | C(Ar)–C(O) and C(Ar)–O(CF₃). |
| pKa (Amide) | ~15-16 (Predicted) | Very weak acid; deprotonation requires strong bases. |
Structural & Electronic Analysis
Understanding the electronic environment of this molecule is crucial for predicting its reactivity in downstream functionalization.
The Trifluoromethoxy Group (–OCF₃)
The –OCF₃ group at the ortho position is the defining feature.
-
Electronic Effect: It exhibits a dual nature: strong inductive electron withdrawal (-I) due to the electronegative fluorine atoms, and weak resonance donation (+R) from the oxygen lone pairs. However, the -I effect dominates, making the ring electron-deficient.
-
Conformation: Unlike a methoxy (–OCH₃) group, which often lies coplanar with the ring, the –OCF₃ group adopts an orthogonal conformation to minimize steric repulsion and dipole-dipole interactions with the amide carbonyl. This "ortho-effect" can lock the amide bond into a specific conformation, influencing receptor binding kinetics.
The Chlorine Substituent (–Cl)
Located at the para position relative to the amide (position 4), the chlorine atom serves two roles:
-
Metabolic Blocker: It prevents cytochrome P450-mediated oxidation at the typically vulnerable para position.
-
Synthetic Handle: The C–Cl bond is activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be extended into complex drug candidates.
Synthetic Methodology
The most robust and scalable synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide proceeds via the activation of its corresponding benzoic acid precursor. Direct trifluoromethoxylation of a pre-formed benzamide is mechanistically difficult and low-yielding; therefore, the –OCF₃ group is typically installed in the aromatic precursor stage.
Synthesis Pathway Visualization
Caption: Two-step synthesis via acid chloride activation. The –OCF₃ group remains stable under these conditions.
Detailed Experimental Protocol
Objective: Synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide from 4-chloro-2-(trifluoromethoxy)benzoic acid.
Step 1: Acid Chloride Formation
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Reagents: Charge the flask with 4-chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq) and anhydrous toluene (5-10 volumes).
-
Activation: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.
-
Reaction: Heat to reflux (approx. 110°C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize).
-
Workup: Once conversion is complete, concentrate the mixture under reduced pressure to remove excess SOCl₂ and toluene. The residue (crude acid chloride) is used immediately.
Step 2: Amidation
-
Preparation: Dissolve the crude acid chloride in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Ammonolysis: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous Ammonia gas (NH₃) through the solution OR add aqueous Ammonium Hydroxide (28-30%) dropwise with vigorous stirring.
-
Expert Note: Using aqueous ammonia is operationally simpler but requires a biphasic workup. Anhydrous gas provides a cleaner product that precipitates directly.
-
-
Completion: Stir at room temperature for 1–2 hours.
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to obtain the pure benzamide.
Reactivity Profile
This scaffold is designed to be a stable core, but it possesses specific reactive sites for further elaboration.
Reactivity Map
Caption: Primary reaction pathways. The C-Cl bond is the primary site for diversification via cross-coupling.
Key Reaction Types
-
Pd-Catalyzed Cross-Coupling (C–Cl Bond): The chlorine atom at position 4 is activated enough for Suzuki-Miyaura or Buchwald-Hartwig couplings, especially given the electron-withdrawing nature of the ortho-OCF₃ group which lowers the electron density of the ring, facilitating oxidative addition of Palladium(0).
-
Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80–100°C.
-
-
Amide Hydrolysis: While stable under physiological conditions, the amide can be hydrolyzed back to the benzoic acid using 6N HCl or 10% NaOH at reflux. This is rarely a goal in synthesis but relevant for degradation studies.
-
Hofmann Rearrangement: Treatment with bromine and base (Br₂/NaOH) can convert the primary amide into the corresponding aniline (4-chloro-2-(trifluoromethoxy)aniline), a useful degradation pathway for structural analysis.
Applications in Drug Discovery
The 4-Chloro-2-(trifluoromethoxy)benzamide motif is highly valued for three "medicinal chemistry pillars":
-
Lipophilicity Modulation: The –OCF₃ group significantly increases logP (lipophilicity) compared to –OCH₃ or –Cl, improving membrane permeability and blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (approx. 110 kcal/mol). Placing fluorine-heavy groups (OCF₃) and chlorine blocks metabolic soft spots, extending the half-life (
) of the drug. -
Bioisosterism: The –OCF₃ group is often used as a bioisostere for an isopropyl group or a chlorine atom but with altered electronic properties. It is roughly the size of an isopropyl group but electronically resembles a "super-chlorine."
Target Classes:
-
Kinase Inhibitors: Used to target hydrophobic pockets in ATP-binding sites.
-
Voltage-Gated Ion Channels: The lipophilic nature assists in binding to transmembrane domains.
Safety and Handling (SDS Summary)
-
Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling:
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid dust formation; handle in a fume hood to prevent inhalation of fine powder.
-
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Skin Contact: Wash with plenty of soap and water.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605690, 4-Fluoro-2-(trifluoromethyl)benzamide (Analogous Structure). Retrieved from .
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from .
-
Santa Cruz Biotechnology. 4-(Trifluoromethoxy)benzamide Product Data. Retrieved from .
-
Organic Syntheses (2023). Synthesis of Trifluoromethyl Benzamides via Acid Chloride. Org.[2][3][4] Synth. 2023, 100, 113-135. Retrieved from .
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 properties).
